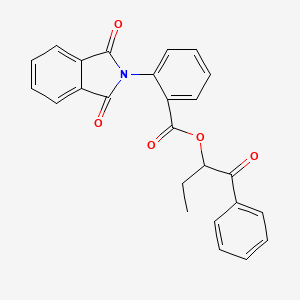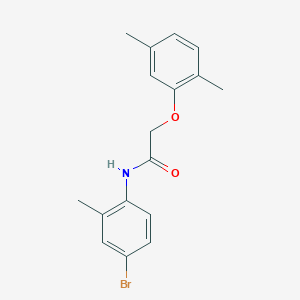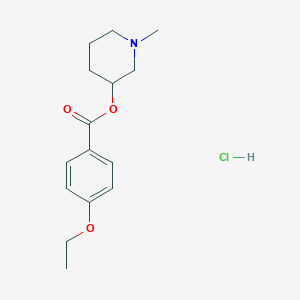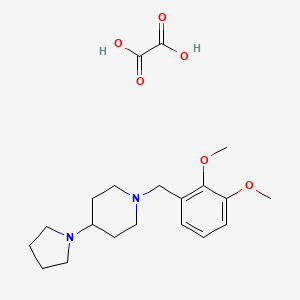![molecular formula C22H23NO4 B3969855 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3969855.png)
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant and has gained popularity as a recreational drug. However, the focus of
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to their accumulation in the synaptic cleft and enhanced neurotransmission. It also acts as a monoamine oxidase inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDPV has been shown to have potent stimulant effects, leading to increased alertness, energy, and euphoria. It also produces sympathomimetic effects such as increased heart rate, blood pressure, and body temperature. It has been shown to have anxiogenic and psychotomimetic effects, leading to paranoia, hallucinations, and delusions in some users.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used as a research tool to study the mechanisms of action of stimulant drugs and their effects on neurotransmitter systems. It has been shown to be a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a valuable tool for studying the role of these neurotransmitters in the brain. However, its potent stimulant effects and potential for abuse make it a challenging compound to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and toxicity. Another area of interest is the study of the long-term effects of MDPV on the brain and behavior, as well as the development of treatments for MDPV addiction and overdose. Finally, further research is needed to understand the mechanisms of action of MDPV and its effects on neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
MDPV has been extensively studied for its pharmacological properties and its effects on the central nervous system. It has been used as a research tool to study the mechanisms of action of stimulant drugs and their effects on neurotransmitter systems. MDPV has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-7-15(2)9-17(8-14)10-18-12-21(24)23(22(18)25)6-5-16-3-4-19-20(11-16)27-13-26-19/h3-4,7-9,11,18H,5-6,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHZQDXITYUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)


![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
![N~1~-allyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969820.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3969825.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-isopropoxybenzamide](/img/structure/B3969830.png)



![N-[2-(tert-butylthio)ethyl]-4-fluorobenzamide](/img/structure/B3969874.png)